5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane
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Overview
Description
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a dioxaborinane ring fused with a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of phenoxyphenyl derivatives with boronic acids or boronates under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the boron-containing ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or other reduced forms.
Substitution: The phenoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, such as enzymes or receptors, leading to inhibition or modulation of their activity. The phenoxyphenyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- 5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Uniqueness
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties compared to similar compounds
Biological Activity
5,5-Dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane is a compound belonging to the dioxaborinane family, characterized by its unique structure that incorporates a dioxaborinane ring and a phenoxyphenyl substituent. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₅H₁₅B O₃
- Molecular Weight : Approximately 254.09 g/mol
- Structure : The compound features two methyl groups at the 5-position and a phenoxy group at the 2-position of the dioxaborinane ring, influencing its chemical reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its interactions with biological molecules and potential therapeutic applications.
Research indicates that similar dioxaborinanes can interact with biomolecules through coordination chemistry. These interactions may modulate biological pathways or influence pharmacokinetics and pharmacodynamics. The presence of boron in the structure allows for unique reactivity with various enzymes and receptors, which may lead to significant biological effects .
Case Studies and Research Findings
-
Synthesis and Reactivity :
- The synthesis of this compound typically involves multi-step organic reactions, often starting from phenolic compounds reacted with boron precursors under controlled conditions. For instance, reactions with 3-bromoprop-1-ene yielded products with significant yields (up to 87%) under specific conditions .
-
Biological Interactions :
- Interaction studies have shown that dioxaborinanes can form complexes with proteins and nucleic acids, potentially leading to alterations in their functions. Such interactions are crucial for understanding the compound's behavior in biological systems.
- Pharmacological Potential :
Comparative Analysis
The following table summarizes several compounds structurally related to this compound:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 213596-33-9 | 0.94 | Contains a methoxy group instead of phenoxy |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol | 335343-05-0 | 0.91 | Features a hydroxyl group |
5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane | 1192765-29-9 | 0.92 | Contains multiple methoxy groups |
3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)-2,2-dimethylpropan-1-ol | 1467060-45-2 | 0.94 | Incorporates additional hydroxyalkyl functionality |
Properties
CAS No. |
627906-95-0 |
---|---|
Molecular Formula |
C17H19BO3 |
Molecular Weight |
282.1 g/mol |
IUPAC Name |
5,5-dimethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C17H19BO3/c1-17(2)12-19-18(20-13-17)14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
KABLSFSPUIDLIY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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